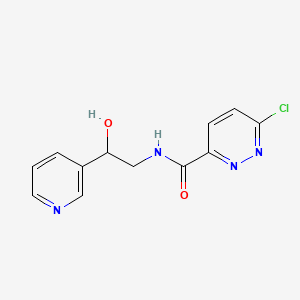

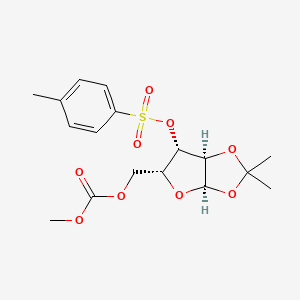

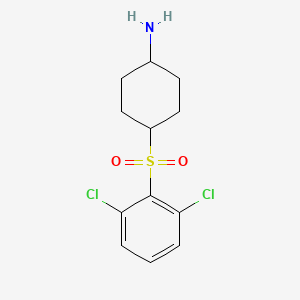

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide

描述

Molecular Structure Analysis

The molecular structure of “6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide” is characterized by the presence of a pyridazine ring, which is endowed with unique physicochemical properties . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .科研应用

Serotonin-3 (5-HT3) Receptor Antagonists Development

Research has shown that compounds structurally related to "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide" have been explored for their potent serotonin-3 (5-HT3) receptor antagonistic activity. In one study, the structure-activity relationship (SAR) of various derivatives was analyzed to understand the influence of different aromatic nuclei on 5-HT3 receptor antagonistic activity. The study highlighted the significance of heteroaromatic rings, including pyridine and pyridazine, in enhancing the activity against 5-HT3 receptors, which are critical in mediating various physiological and pathological processes, including nausea and anxiety. The optimal compounds identified demonstrated superior effects compared to standard treatments like ondansetron and granisetron, suggesting potential therapeutic applications in conditions associated with 5-HT3 receptor dysregulation (Harada et al., 1995).

Synthesis and Biological Evaluation

Another avenue of research involves the synthesis and in vivo evaluation of novel fluoroquinolones containing structural elements similar to "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide". These compounds were tested against Mycobacterium tuberculosis in mice, demonstrating activity comparable to existing treatments like sparfloxacin. The study underscores the potential of such derivatives in contributing to the development of new therapeutic agents for tuberculosis treatment, showcasing the versatility of the pyridazine core structure in drug development (Shindikar & Viswanathan, 2005).

Antiulcer Agents and Antisecretory Activity

Derivatives of "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide" have also been synthesized and evaluated for their potential as antiulcer agents. By modifying the pyridine ring to a pyridazine ring and exploring various substituents, researchers aimed to develop compounds with potent antisecretory activity and reduced toxicity. Some derivatives exhibited long-lasting and potent antisecretory activity in animal models, suggesting their potential in the treatment of ulcer-related disorders (Yamada et al., 1981).

Analgesic Activity Exploration

In the realm of pain management, research on imidazo[1,2-b]pyridazine derivatives, which share a structural similarity with "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide", revealed significant analgesic properties. These compounds were tested for their anti-inflammatory, analgesic, and ulcerogenic activities, showing promising results as potential analgesics comparable to existing treatments (Luraschi et al., 1995).

性质

IUPAC Name |

6-chloro-N-(2-hydroxy-2-pyridin-3-ylethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O2/c13-11-4-3-9(16-17-11)12(19)15-7-10(18)8-2-1-5-14-6-8/h1-6,10,18H,7H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTVTTAJIDHOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CNC(=O)C2=NN=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)

![2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1430062.png)

![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)

![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)